Phase 3 Non-Inferiority in ABSSSI: Equivalent Efficacy with Two Doses vs. 14 Days of Vancomycin
In the Phase 3 DISCOVER 1 trial, a two-dose regimen of dalbavancin (1,000 mg on Day 1, 500 mg on Day 8) demonstrated non-inferior clinical efficacy to a 10-14 day course of twice-daily intravenous vancomycin (with option to switch to oral linezolid) for the treatment of ABSSSI. The early clinical response at 48-72 hours was 83% for dalbavancin vs. 81.8% for vancomycin/linezolid in the intent-to-treat (ITT) population (95% CI: -4.9, 7.6) . Clinical success at end of treatment (Day 14) in clinically evaluable patients was 87% for dalbavancin vs. 91.4% for the comparator . This establishes equivalent therapeutic outcomes with a vastly simplified dosing regimen.
| Evidence Dimension | Early Clinical Response (48-72 hours) |
|---|---|
| Target Compound Data | 83.0% |
| Comparator Or Baseline | Vancomycin ± Linezolid: 81.8% |
| Quantified Difference | Non-inferior (95% CI: -4.9 to 7.6) |
| Conditions | Phase 3, randomized, double-blind, double-dummy, multicenter trial in patients with ABSSSI |
Why This Matters
This demonstrates that selecting dalbavancin does not compromise clinical efficacy while enabling a radically simplified treatment paradigm, reducing the total number of IV administrations from approximately 20-28 (vancomycin) to just two.
